3-Hydroxy-2-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3O2 |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
3-hydroxy-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-4,13H |
InChI Key |
WXRMOHAKBNIUES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(F)(F)F)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 3 Hydroxy 2 Trifluoromethyl Benzaldehyde
Established Synthetic Pathways for Aromatic Trifluoromethylated Aldehydes
The preparation of aromatic aldehydes bearing a trifluoromethyl group relies on foundational organic reactions, adapted to control regioselectivity and functional group compatibility.
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing benzene (B151609) rings. However, the trifluoromethyl (-CF3) group presents unique challenges. The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the benzene ring towards electrophilic attack. youtube.com This deactivation makes reactions like Friedel-Crafts acylation, a common method for introducing a carbonyl group, more difficult compared to reactions with activated rings. Furthermore, the -CF3 group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself on the aromatic ring. youtube.com
Directly synthesizing benzaldehydes via Friedel-Crafts acylation is problematic because the required reagent, formyl chloride (HCOCl), is highly unstable and decomposes to carbon monoxide and hydrogen chloride. quora.com While the Gattermann-Koch reaction uses carbon monoxide and HCl under pressure to achieve formylation, it is not always suitable. quora.com An alternative for achieving acylation on deactivated rings involves using potent catalysts like trifluoromethanesulfonic acid (TfOH), which is categorized as a superacid and can promote Friedel-Crafts C-acylation effectively. mdpi.com Other approaches may involve the synthesis of a related intermediate, such as a trifluoromethylated toluene, followed by oxidation to the aldehyde, or the hydrolysis of a benzal halide. chemicalbook.comgoogle.com For instance, o-trifluoromethyl benzal fluoride (B91410) can be hydrolyzed in concentrated sulfuric acid to yield 2-(Trifluoromethyl)benzaldehyde (B1295035). google.com
In multifunctional molecules like 3-Hydroxy-2-(trifluoromethyl)benzaldehyde, the hydroxyl group's reactivity often interferes with reactions targeting other parts of the molecule. The hydroxyl group is acidic and nucleophilic, making it susceptible to oxidation and unwanted side reactions under various conditions. thieme-connect.de Therefore, protecting the hydroxyl group is a critical step in many synthetic sequences.
The protection is typically achieved by converting the hydroxyl into a less reactive ether or ester, which can be cleanly removed later in the synthesis. highfine.com Common protecting groups for hydroxyls include:
Benzyl (B1604629) (Bn) ethers : Introduced using benzyl chloride (BnCl) or benzyl bromide (BnBr) with a suitable base. They are stable across a wide range of conditions but can be removed by catalytic hydrogenolysis (e.g., using Pd/C). highfine.com
p-Methoxybenzyl (PMB) ethers : Similar to benzyl ethers in their application, but they offer the advantage of being removable under oxidative conditions (e.g., with DDQ or CAN), allowing for selective deprotection in the presence of a benzyl group. highfine.com
Silyl ethers : A versatile class of protecting groups (e.g., TMS, TBDMS) favored for their ease of introduction and removal under specific, often mild, conditions. thieme-connect.de
The regioselective protection of one hydroxyl group in the presence of others is a significant challenge, often governed by factors like acidity and steric hindrance. nih.govresearchgate.net In catechols (1,2-dihydroxybenzenes) or related structures, the relative acidity of the phenolic hydroxyls can dictate the site of protection. nih.gov This strategic use of protecting groups ensures that complex chemical transformations can be carried out on the aromatic ring or the aldehyde function without affecting the hydroxyl group.
Advanced Trifluoromethylation Techniques Applied to Benzaldehyde (B42025) Scaffolds
Introducing the trifluoromethyl group onto a pre-existing benzaldehyde scaffold is an alternative synthetic strategy, leveraging modern trifluoromethylation reagents and methods.
The development of "shelf-stable electrophilic trifluoromethylating reagents" has significantly advanced the synthesis of trifluoromethylated compounds. beilstein-journals.org These reagents allow for the direct introduction of the CF3 group under various conditions. A related approach involves the use of radical CF3 precursors.
| Reagent Type | Example Reagent(s) | Typical Use | Reference(s) |
| Electrophilic | Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) | Electrophilic trifluoromethylation of nucleophiles like phenols, anilines, and β-ketoesters. beilstein-journals.org | beilstein-journals.org |
| Electrophilic | Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts) | Electrophilic trifluoromethylation of a wide range of substrates. beilstein-journals.org | beilstein-journals.orgmdpi.com |
| Radical | Langlois' Reagent (Sodium trifluoromethanesulfinate, CF3SO2Na) | Radical trifluoromethylation of aldehyde derivatives (e.g., hydrazones) in the presence of an oxidant. acs.orgnih.govtcichemicals.com | acs.orgnih.govtcichemicals.com |
| Radical | Trifluoromethyl Iodide (CF3I) | Photoredox-catalyzed enantioselective α-trifluoromethylation of aldehydes. princeton.edu | princeton.edu |
| Nucleophilic | Ruppert-Prakash Reagent (Trimethyl(trifluoromethyl)silane, TMSCF3) | Nucleophilic trifluoromethylation of carbonyls, often activated by a fluoride source. tcichemicals.com | tcichemicals.com |
These reagents provide a diverse toolkit for chemists to incorporate the trifluoromethyl group, with the choice of reagent depending on the substrate and desired reaction pathway (electrophilic, nucleophilic, or radical).
Driven by cost-effectiveness and sustainability, transition-metal-free trifluoromethylation methods have gained prominence. researchgate.net These protocols often rely on radical mechanisms or the use of organocatalysts.
One notable method involves the trifluoromethylation of N,N-disubstituted hydrazones, which serve as aldehyde derivatives. Using Langlois's reagent (CF3SO2Na) in combination with an oxidant like PhI(OAc)2, this protocol generates trifluoromethyl radicals that attack the hydrazone, leading to trifluoromethylated products under mild, metal-free conditions. acs.orgnih.govacs.org This approach is highlighted by its operational simplicity and tolerance for various functional groups. acs.org
Another significant metal-free, one-pot reaction converts aromatic aldehydes into β,β,β-trifluoroethylarenes. nih.govacs.org This process involves two steps: first, the reaction of an aldehyde with a phosphonium (B103445) ylide precursor (Ph3P+CF2CO2–), followed by treatment with tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The reaction proceeds efficiently under mild temperatures (60–80 °C) and tolerates a wide array of functional groups, including esters, amides, and nitro groups on the aromatic ring. nih.govacs.org
Ring-Closing and Heterocyclic Synthesis via this compound Precursors
The structure of this compound, featuring a nucleophilic hydroxyl group ortho to an electrophilic aldehyde, makes it an ideal precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions.
This bifunctionality allows for the construction of various ring systems, which are common scaffolds in medicinal chemistry and materials science. For example, analogous salicylaldehydes are used in reactions to form chromenes. researchgate.net A related transformation is the highly enantioselective and regioselective tandem Friedel-Crafts/lactonization reaction between phenols and ethyl trifluoropyruvate. nih.gov This reaction, catalyzed by a chiral Lewis acid, directly yields 3-hydroxy-3-trifluoromethyl benzofuran-2-ones, demonstrating a powerful method for creating trifluoromethylated heterocycles. nih.gov Although this example starts with phenols rather than salicylaldehydes, it illustrates the principle of using ortho-hydroxyaryl carbonyl compounds to access complex heterocyclic structures containing a trifluoromethyl group.
Furthermore, the general strategy of forming a chalcone (B49325) intermediate, followed by epoxidation and ring-closing, is a well-established pathway for synthesizing flavonoid-type structures and their analogues, a process that could be adapted for precursors like this compound. rsc.org
The synthesis of benzaldehyde derivatives containing a trifluoromethyl group, such as this compound, is of significant interest due to the unique properties imparted by the trifluoromethyl moiety. These compounds serve as crucial intermediates in the development of pharmaceuticals and advanced materials. This article focuses on a specific synthetic approach involving trifluoromethylated ynones for the formation of chromene structures, which are closely related to and can be precursors for the target benzaldehyde.
Synthetic Methodologies and Preparation Strategies
The preparation of functionalized aromatic compounds often requires multi-step synthetic sequences. For trifluoromethylated benzaldehydes, a key challenge lies in the selective introduction of the trifluoromethyl group and the aldehyde functionality onto the benzene ring.
Trifluoromethylated ynones are highly reactive and versatile building blocks in organic synthesis. Their electron-deficient triple bond, activated by the adjacent trifluoromethyl group, readily participates in various cycloaddition and annulation reactions to form complex heterocyclic structures. One notable application is in the synthesis of trifluoromethylated chromenes. While a direct synthesis of this compound from a trifluoromethylated ynone is not extensively documented, the formation of related chromene structures provides a viable synthetic pathway.
The general strategy involves the reaction of a trifluoromethylated ynone with a substituted phenol (B47542). This reaction can proceed through different mechanisms, often catalyzed by acids or transition metals, to yield a chromene skeleton. The resulting chromene can then, in principle, be converted to the target benzaldehyde through subsequent chemical transformations.
A detailed study on the reaction of CF3-ynones with sodium azide (B81097) has demonstrated the high reactivity of these compounds. mdpi.com The reaction's chemoselectivity can be switched between the formation of 4-trifluoroacetyltriazoles and 5-CF3-isoxazoles by the presence or absence of an acid catalyst. mdpi.com This highlights the tunable reactivity of trifluoromethylated ynones.
In a related context, the synthesis of 4-trifluoromethyl-2H-chromenes has been achieved from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride. rsc.org This method, while not starting from a ynone, underscores the utility of trifluoromethylated ketones in constructing the chromene ring system.
A more direct approach to trifluoromethylated chromenes involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by an intramolecular cyclization. nih.gov This efficient, solvent-free method, often catalyzed by silica-immobilized L-proline, yields 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. nih.gov The 2-hydroxy-2-(trifluoromethyl) moiety in the product is a key structural feature that could potentially be manipulated to generate the desired 2-(trifluoromethyl)benzaldehyde structure.
The following table summarizes representative findings for the synthesis of trifluoromethylated chromenes, which are structurally analogous or potential precursors to the target compound.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield |
| Salicylaldehydes | Ethyl trifluoroacetoacetate | Silica-immobilized L-proline | 2-Hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates | Moderate to Excellent |
| 2-(Trifluoroacetyl)phenols | Vinyltriphenylphosphonium chloride | Not specified | 4-CF3-2H-chromenes | Moderate to Excellent |
Table 1: Synthesis of Trifluoromethylated Chromenes
The research into these synthetic routes demonstrates that while a one-step synthesis of this compound from a trifluoromethylated ynone may not be established, the synthesis of closely related trifluoromethylated chromenes is well-documented. These chromenes represent valuable intermediates that could be further functionalized or rearranged to afford the target benzaldehyde derivative.
Reactivity and Derivatization Chemistry of 3 Hydroxy 2 Trifluoromethyl Benzaldehyde
Aldehyde Functional Group Transformations
The aldehyde (-CHO) group is a primary site for a variety of chemical reactions, including oxidation, reduction, and condensation.
The formyl group of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding 3-hydroxy-2-(trifluoromethyl)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a range of oxidizing agents.
Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group, yielding 3-hydroxy-2-(trifluoromethyl)benzyl alcohol. This reduction is typically accomplished using hydride reagents. The Meerwein–Ponndorf–Verley (MPV) reduction, which uses a catalyst like aluminum isopropoxide, is another method for reducing aldehydes to alcohols.
| Transformation | Product | General Reagents |
| Oxidation | 3-Hydroxy-2-(trifluoromethyl)benzoic acid | KMnO₄, CrO₃, Ag₂O (Tollens' reagent) |
| Reduction | 3-Hydroxy-2-(trifluoromethyl)benzyl alcohol | NaBH₄, LiAlH₄, H₂/Catalyst (e.g., Pd, Pt) |
This table presents general transformations applicable to the formyl group based on established organic chemistry principles.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack, most notably from primary amines and hydrazine (B178648) derivatives, leading to the formation of imines (Schiff bases) and hydrazones, respectively. nih.govwikipedia.org These condensation reactions typically proceed via a carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond. sigmaaldrich.com
Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) in an alcoholic solvent, often with acid catalysis, yields a Schiff base. nih.gov The presence of a hydroxyl group ortho to the imine linkage in the product can lead to intramolecular hydrogen bonding. nih.gov
Hydrazone Formation: Similarly, reacting the aldehyde with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazone. wikipedia.org Hydrazones are valuable intermediates in various synthetic transformations, including the Wolff–Kishner reduction. wikipedia.org The synthesis is generally achieved by refluxing the aldehyde and the hydrazine derivative in a solvent like methanol (B129727) or ethanol. nih.govnih.gov
| Reactant | Product Type | General Structure |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | |
| Hydrazine (H₂N-NH₂) | Hydrazone |
This table illustrates the general condensation reactions of the aldehyde group.
Influence of the Hydroxyl Group on Aromatic Reactivity
The phenolic hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution reactions.
The hydroxyl group donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. This activating effect is strongest at the positions ortho and para to the hydroxyl group.
In this compound, the hydroxyl group is at the C3 position.
The ortho positions are C2 and C4.
The para position is C6.
Since the C2 position is already occupied by the trifluoromethyl group, the activating effect of the hydroxyl group will direct incoming electrophiles primarily to the C4 and C6 positions. This makes these sites the most probable locations for reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.
Chemical Impact of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is a unique substituent that profoundly influences the molecule's electronic properties and reactivity.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This is due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms. nih.govmdpi.com
This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:
Deactivation of the Ring: The -CF₃ group significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. This deactivating effect counteracts the activating effect of the hydroxyl group.
Meta-Directing Effect: As a deactivating group, the trifluoromethyl group directs incoming electrophiles to the positions meta to itself. In this compound, the -CF₃ group is at C2. The meta positions are C4 and C6.
Potential Transformations of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is renowned for its high stability, stemming from the strength of the carbon-fluorine bonds. mdpi.com This robustness makes transformations of the -CF3 group challenging. tcichemicals.com However, under specific and often harsh conditions, or with the aid of specific reagents and catalysts, this group can undergo chemical changes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making it deactivated towards electrophilic attack and directing incoming groups to the meta position. tcichemicals.comyoutube.com
Recent research has demonstrated that selective transformations of the C-F bonds within an aromatic trifluoromethyl group are achievable. These transformations often require specific neighboring group participation or specialized reagents. For instance, the presence of an ortho-hydrosilyl group has been shown to facilitate the selective transformation of a single C-F bond in benzotrifluorides. tcichemicals.com Another approach involves the use of a boron tribromide/mesitylene system to convert benzotrifluorides into benzophenone (B1666685) derivatives, effectively transforming the -CF3 group into a carbonyl group via C-F bond cleavage. tcichemicals.com
Furthermore, defluorinative functionalization presents a pathway for transforming the trifluoromethyl group. A microwave-assisted method using a BF3SMe2 complex can convert trifluoromethyl arenes into methyl-dithioesters. researchgate.net This method is notable for not requiring pre-functionalization of the aromatic ring. researchgate.net Reactions with nucleophiles are also a potential, though challenging, route for transformation. The reactions of aromatic trifluoromethyl compounds with various nucleophiles have been reviewed, indicating that under the right conditions, substitution of fluorine atoms can occur. acs.org
The development of transition-metal-catalyzed reactions has also opened new avenues for the functionalization of C-F bonds, although these are more commonly employed for the formation of C-CF3 bonds. nih.govnih.govprinceton.edu These catalytic systems highlight the complexities of activating and transforming the highly stable trifluoromethyl group.
The following table summarizes potential transformations of the aryl trifluoromethyl group based on general findings in organic chemistry.
| Transformation Type | Reagents and Conditions | Product Type | Reference |
| C-F Bond Thiolation | Trityl cation, 4-methoxybenzenethiol, Ytterbium triflate catalyst | Trithiolated product | tcichemicals.com |
| Carbonyl Synthesis | Boron tribromide, Mesitylene, Methanol | Benzophenone derivative | tcichemicals.com |
| Dithioester Formation | BF3SMe2 complex, Microwave irradiation | Methyl-dithioester | researchgate.net |
| Nucleophilic Substitution | Various nucleophiles | Substituted products | acs.org |
Nucleophilic Substitution Reactions on Derivatized Analogues
The native this compound possesses a hydroxyl group that can be readily derivatized, for example, through etherification or esterification. These derivatized analogues present opportunities for subsequent nucleophilic substitution reactions, either at the newly introduced functional group or on the aromatic ring itself.
A primary derivatization pathway is the conversion of the phenolic hydroxyl group into an ether. The synthesis of aryl trifluoromethyl ethers is a well-established field, often involving the reaction of a phenol (B47542) with a suitable trifluoromethylating agent or the coupling of an aryl halide with a trifluoromethoxide source. d-nb.infonih.govchemrevlett.com In the case of this compound, derivatization would likely involve the reaction of the hydroxyl group with an alkyl halide in the presence of a base to form an alkoxy derivative, such as a methoxy (B1213986) or benzyloxy ether. For instance, the reaction with methyl iodide in the presence of a base like potassium carbonate would yield 3-Methoxy-2-(trifluoromethyl)benzaldehyde.
Once derivatized, these analogues can be subjected to nucleophilic substitution reactions. The substitution can occur on the aromatic ring, a process known as nucleophilic aromatic substitution (SNAr). The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring and the nature of any leaving groups present. The trifluoromethyl group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. mdpi.comtcichemicals.com However, for a successful SNAr reaction, a good leaving group, such as a halide, must be present on the ring.
In the absence of a halide on the parent molecule, introducing one would be a necessary prerequisite. Alternatively, under specific conditions, other groups can act as leaving groups. Research on concerted nucleophilic aromatic substitution (CSNAr) has shown that phenols can undergo deoxyfluorination, indicating that a hydroxyl or alkoxyl group can, in some cases, be displaced. nih.gov The preparation of phenols from aryl halides via nucleophilic substitution is a classic transformation, and the reverse reaction, while less common for simple ethers, can be influenced by the presence of strong activating groups. youtube.com
The derivatized ether, for example, 3-Methoxy-2-(trifluoromethyl)benzaldehyde, could potentially undergo nucleophilic substitution if a suitable leaving group is introduced onto the aromatic ring. The strong electron-withdrawing properties of both the trifluoromethyl and aldehyde groups would facilitate such a reaction.
The table below outlines a potential reaction sequence for nucleophilic substitution on a derivatized analogue of this compound.
| Reaction Step | Reactant | Reagents and Conditions | Product |
| Derivatization (Etherification) | This compound | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | 3-Alkoxy-2-(trifluoromethyl)benzaldehyde |
| Introduction of Leaving Group (e.g., Halogenation) | 3-Alkoxy-2-(trifluoromethyl)benzaldehyde | Halogenating agent (e.g., NBS, NCS) | Halo-3-alkoxy-2-(trifluoromethyl)benzaldehyde |
| Nucleophilic Aromatic Substitution | Halo-3-alkoxy-2-(trifluoromethyl)benzaldehyde | Nucleophile (e.g., R2NH, RSNa) | Nucleophile-substituted-3-alkoxy-2-(trifluoromethyl)benzaldehyde |
Applications of 3 Hydroxy 2 Trifluoromethyl Benzaldehyde in Advanced Research Fields
Role as an Intermediate in Complex Organic Synthesis
There is no specific information available in the searched literature detailing the role of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde as an intermediate in complex organic synthesis.
Precursor for Diverse Heterocyclic Scaffolds in Organic Chemistry (e.g., quinolines, chromenes)
No studies were found that utilize This compound as a direct precursor for the synthesis of quinolines or chromenes. While the general synthesis of these heterocyclic scaffolds from substituted benzaldehydes is well-established, specific examples involving the title compound are not published.
Building Block in Multistep Synthesis of Functional Organic Molecules
The search did not yield any specific examples of multistep syntheses where This compound serves as a key building block for functional organic molecules.
Contributions to Pharmaceutical Chemistry and Medicinal Research
There is a lack of documented contributions of This compound to pharmaceutical chemistry and medicinal research in the available literature.
Synthesis of Novel Biologically Active Compounds and Lead Structures
No research was found describing the synthesis of novel biologically active compounds or lead structures derived from This compound .
Strategic Use in Enzyme Inhibition and Protein-Ligand Interaction Studies
There are no available studies that report the strategic use of This compound in the fields of enzyme inhibition or protein-ligand interaction.
Utility in Advanced Materials Science Research
The utility of This compound in advanced materials science research is not documented in the scientific literature that was reviewed.
Enhancing Material Properties through Trifluoromethylation
The introduction of trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy for modifying and enhancing the properties of materials. researchgate.net The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic and thermal stability of molecules containing the trifluoromethyl group. researchgate.net While specific research on the direct use of this compound in materials is not extensively documented in public literature, the general principles of trifluoromethylation allow for informed projections of its potential applications.
The trifluoromethyl group is known to significantly increase the lipophilicity and thermal stability of polymers and other organic materials. nih.gov Incorporating a -CF3 group can also profoundly influence the electronic properties of a molecule due to its strong electron-withdrawing nature. researchgate.net In the context of materials science, these properties are highly desirable for creating robust materials for use in harsh environments or for applications requiring specific electronic characteristics, such as in the manufacturing of semiconductors or specialized polymers. cas.orgktu.lt The presence of the hydroxyl and aldehyde groups on the this compound molecule provides reactive sites for polymerization or for grafting onto other material backbones, thereby imparting these enhanced properties to the bulk material.
Table 1: General Effects of Trifluoromethylation on Material Properties
| Property | Effect of Trifluoromethyl (-CF3) Group | Potential Advantage in Materials |
| Thermal Stability | Increased | Enhanced durability and performance at high temperatures. |
| Lipophilicity | Increased | Improved solubility in nonpolar solvents and compatibility with other organic materials. |
| Oxidative Stability | Increased | Greater resistance to degradation from oxidative processes. |
| Electron-Withdrawing Nature | Strong | Modification of electronic properties, useful for semiconductors and polymers. |
Integration into Conjugated Polymer-Based Chemical Sensing Systems
Conjugated polymers are a class of materials that have garnered significant interest for their application in chemical sensors due to their unique optoelectronic properties. scirp.orgresearchgate.net The integration of specific functional units into the polymer backbone can tune these properties, leading to sensors with high sensitivity and selectivity for target analytes.
Benzaldehyde (B42025) derivatives are useful building blocks in the synthesis of such polymers. The aldehyde group can participate in various condensation reactions to form the polymer chain. The substituent groups on the aromatic ring play a crucial role in modulating the polymer's electronic structure and its interaction with analytes. While direct integration of this compound into conjugated polymer sensors is a niche area of research, its structure is promising for this application. The strong electron-withdrawing trifluoromethyl group would significantly alter the electron density of the polymer backbone, which can influence its fluorescence or electrochemical response upon binding to a target molecule. researchgate.net The hydroxyl group offers an additional site for interaction, potentially enhancing the selectivity of the sensor through hydrogen bonding with the analyte. This dual functionality could lead to the development of highly specific and sensitive chemical sensing systems. For instance, conjugated polymer-based sensors have been successfully developed for the detection of various ions and small molecules. scirp.org
Table 2: Potential Roles of Functional Groups in a Conjugated Polymer Sensor
| Functional Group on Monomer | Role in Polymer | Sensing Mechanism |
| Aldehyde (-CHO) | Polymerization reaction site | Forms the conjugated backbone of the sensor. |
| Trifluoromethyl (-CF3) | Electronic modulation | Alters the photoluminescence or electrochemical signal upon analyte binding. |
| Hydroxyl (-OH) | Analyte interaction site | Provides selectivity through specific interactions like hydrogen bonding. |
Relevance in Agrochemical Research and Development
The search for new and effective herbicides and pesticides is a continuous effort in the agrochemical industry. Fluorinated compounds, particularly those containing the trifluoromethyl group, have become increasingly important in this field. nih.gov The -CF3 group can enhance the biological activity of a molecule and improve its metabolic stability, leading to more potent and persistent agrochemicals. researchgate.net
Exploration of Herbicidal and Pesticidal Activities in Derivatives
While there is limited public domain research on the direct herbicidal or pesticidal activity of this compound itself, its derivatives are of significant interest. The general strategy in agrochemical research involves synthesizing a library of derivatives from a lead compound and screening them for biological activity.
Research on related structures provides a strong rationale for exploring derivatives of this compound. For example, derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have been synthesized and shown to exhibit potent bleaching and herbicidal activities. Similarly, various benzaldehyde derivatives have been investigated for their insecticidal properties. The synthesis of benzoylhydrazone derivatives from trifluoromethyl-containing precursors has also yielded compounds with promising fungicidal and herbicidal activities. researchgate.net
The development of new agrochemicals from this compound would involve chemical modification of its aldehyde and hydroxyl groups to produce a range of esters, ethers, imines (Schiff bases), and other derivatives. These new molecules would then be subjected to biological screening to identify compounds with high efficacy against specific weeds, insects, or fungal pathogens. The findings from studies on analogous compounds suggest that this is a promising avenue for the discovery of novel agrochemicals.
Table 3: Research on Herbicidal/Pesticidal Activity of Related Trifluoromethyl Compounds
| Compound Class | Target Activity | Research Finding | Reference |
| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Herbicidal | Showed excellent bleaching and herbicidal activities. | |
| 3-N-Substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Herbicidal | Certain derivatives exhibited high herbicidal activities in greenhouse tests. | |
| 3-(2-Chloro-4-trifluoromethyl)phenoxy benzoylhydrazones | Fungicidal, Herbicidal | Some compounds showed good fungicidal and moderate herbicidal activity. | researchgate.net |
| Benzaldehyde | Insecticidal | Demonstrated insecticidal activity against certain insect larvae. |
Computational and Theoretical Studies on 3 Hydroxy 2 Trifluoromethyl Benzaldehyde
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are fundamental in exploring the electronic structure and predicting the chemical behavior of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde. These investigations help in understanding its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict the regioselectivity of its reactions by mapping the electron density and identifying sites susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, along with the aldehyde function, creates a complex electronic environment.
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can elucidate charge distribution, dipole moment, and molecular electrostatic potential, which are all crucial for predicting how the molecule interacts with other reagents. For instance, the large HOMO-LUMO energy gaps calculated for some compounds indicate high excitation energies and good stability.
Table 1: Predicted Electronic Properties of Aromatic Aldehydes using DFT (Note: This table is representative of typical values for substituted benzaldehydes as direct studies on this compound are not extensively published. Values are illustrative.)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV to -7.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.5 eV to -2.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.5 eV to 5.5 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D to 4.0 D | Polarity and solubility |
Tautomerism, the equilibrium between two interconverting structural isomers, is a key consideration for this compound. The molecule can exist in the phenol-imine form or potentially a keto-enamine tautomeric structure. Computational studies, particularly DFT and ab initio methods, are employed to calculate the relative energies of these tautomers in both the gas phase and in different solvents. These calculations help determine which form is more stable under specific conditions. The stability is influenced by intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen.
Conformational analysis investigates the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, key rotations include the orientation of the aldehyde (-CHO) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring. Theoretical calculations can map the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them.
Mechanistic Elucidation of Reactions Involving Trifluoromethylated Benzaldehydes
Understanding the reaction mechanisms of trifluoromethylated benzaldehydes is critical for their application in synthesis. Computational studies provide a step-by-step view of reaction pathways, identifying transition states and intermediates that are often difficult to detect experimentally.
Reactions such as nucleophilic addition to the carbonyl group are heavily influenced by the electronic effects of the trifluoromethyl substituent. Theoretical models can elucidate how the -CF3 group enhances the electrophilicity of the aldehyde's carbon atom. Mechanisms for trifluoromethylation reactions, where a CF3 group is introduced to a molecule, have been extensively studied. These can involve radical intermediates or anionic chain reactions. For example, the reaction of trimethyl(trifluoromethyl)silane (TMSCF3) with aldehydes is believed to proceed via an anionic chain mechanism, where product alkoxides and the CF3⁻ anion act as chain carriers. Computational modeling helps to rationalize the kinetics, selectivity, and the role of initiators and inhibitors in such complex reactions.
In Silico Approaches for Predicting Molecular Interactions
In silico methods, such as molecular docking and molecular dynamics, are computational techniques used to predict how a small molecule like this compound might bind to a biological target, typically a protein receptor. These approaches are fundamental in drug discovery and toxicology.
Molecular docking predicts the preferred orientation of the molecule when bound to a receptor's active site, as well as the binding affinity (often expressed as a docking score or binding energy). This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl and aldehyde groups would be expected to form hydrogen bonds, while the trifluoromethyl-substituted ring could engage in hydrophobic or other specific interactions.
Molecular dynamics simulations can then be used to study the stability of the docked complex over time, providing insights into conformational changes that occur upon binding.
Table 2: Representative In Silico Docking Results (Note: This table is a hypothetical representation of results for this compound, as specific docking studies were not found in the search. It illustrates the type of data generated in such an analysis.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Kinase A | -7.8 | Arg123, Asn78 | Hydrogen Bond with -OH and C=O |
| Protease B | -6.5 | Phe45, Leu99 | Hydrophobic interaction with phenyl ring |
| Transferase C | -8.2 | Ser21, Gln56, Val80 | Hydrogen Bond, Hydrophobic |
Future Research Directions and Unexplored Avenues for 3 Hydroxy 2 Trifluoromethyl Benzaldehyde
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient methods for the synthesis of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde is a critical area for future investigation. Current synthetic routes often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research should focus on the adoption of green chemistry principles to overcome these limitations.
Promising areas for innovation include:
Catalytic C-H Functionalization: Direct and regioselective C-H hydroxylation and formylation of 2-(trifluoromethyl)phenol (B147641) or C-H trifluoromethylation of 3-hydroxybenzaldehyde (B18108) using transition-metal catalysis (e.g., palladium, copper, or iron) could provide more atom-economical and step-efficient synthetic pathways. researchgate.net
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. numberanalytics.comrsc.orgacs.org The development of a flow-based synthesis for this compound could lead to higher yields, improved purity, and reduced reaction times compared to batch processing. beilstein-journals.orgbeilstein-journals.org
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of functionalized aromatic compounds is a rapidly growing field. numberanalytics.comacs.org Future research could explore the use of engineered enzymes for the regioselective hydroxylation or formylation of appropriately substituted precursors, offering a highly selective and environmentally friendly synthetic route. scielo.org.mxnih.gov The biocatalytic reduction of a suitable dicarbonyl precursor could also be a viable green approach.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | Atom economy, reduced steps, novel pathways. | Catalyst design, regioselectivity control, reaction optimization. |
| Flow Chemistry | Improved safety, scalability, and efficiency. numberanalytics.comrsc.orgacs.org | Reactor design, optimization of reaction parameters, integration of purification. |
| Biocatalysis | High selectivity, mild conditions, sustainability. numberanalytics.comacs.org | Enzyme screening and engineering, substrate scope expansion. |
Discovery of Novel Derivatization Pathways and Functionalization Strategies
The presence of three distinct functional groups in this compound provides a versatile platform for the synthesis of a wide array of novel derivatives. Future research should aim to explore the untapped reactivity of this compound to generate new molecular architectures with unique properties.
Key areas for exploration include:
Selective Functionalization: Developing protocols for the selective derivatization of the hydroxyl and aldehyde groups is crucial. This would enable the synthesis of a diverse library of compounds. For example, the hydroxyl group can be a site for etherification or esterification, while the aldehyde can undergo a variety of reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.
Organocatalysis: The aldehyde functionality can be exploited in organocatalytic reactions. acs.orgrsc.org For instance, it could serve as a substrate in asymmetric aldol or Mannich reactions, leading to the synthesis of chiral molecules. unife.it Furthermore, derivatives of this compound could themselves be investigated as novel organocatalysts.
Trifluoromethyl Group-Directed Chemistry: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. numberanalytics.com Research into the functionalization of the C-F bonds within the trifluoromethyl group itself, although challenging, could open up entirely new avenues for derivatization. acs.orgnih.gov
| Functionalization Approach | Potential Derivatives | Research Opportunities |
| Selective Hydroxyl/Aldehyde Reactions | Ethers, esters, imines, Schiff bases, substituted alcohols. wikipedia.org | Development of orthogonal protection strategies, exploration of multicomponent reactions. |
| Organocatalytic Transformations | Chiral β-hydroxy aldehydes, amino alcohols. acs.orgunife.it | Catalyst screening, investigation of reaction mechanisms, synthesis of complex molecules. nih.gov |
| C-F Bond Activation | Difluoro- and monofluoromethylated derivatives, novel heterocyclic systems. acs.org | Development of new catalytic systems for C-F functionalization, exploring the reactivity of partially fluorinated products. |
Expansion into Emerging Interdisciplinary Research Domains
The unique electronic and structural features imparted by the trifluoromethyl and hydroxyl groups suggest that this compound and its derivatives could find applications in various cutting-edge interdisciplinary fields.
Future research should target the following areas:
Materials Science: The incorporation of fluorinated aromatic moieties can enhance the thermal stability and tune the electronic properties of organic materials. numberanalytics.com Derivatives of this compound could be investigated as building blocks for novel liquid crystals, polymers with specific optical properties, or as components in organic light-emitting diodes (OLEDs). The electronic properties of such materials could be fine-tuned by further substitution. aps.orgnih.gov
Chemical Biology: The trifluoromethyl group is a valuable label for 19F NMR spectroscopy, a powerful tool for studying biological systems. nih.gov Derivatives of this compound could be designed as molecular probes to study protein-ligand interactions or to monitor enzymatic activity. The aldehyde group provides a convenient handle for conjugation to biomolecules.
Medicinal Chemistry: The trifluoromethyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity. acs.org The scaffold of this compound could serve as a starting point for the design and synthesis of new bioactive compounds. Its derivatives could be screened for a range of biological activities, including as enzyme inhibitors or receptor modulators.
| Interdisciplinary Domain | Potential Applications | Key Research Questions |
| Materials Science | Liquid crystals, functional polymers, OLEDs. | How does the substitution pattern affect the material's properties? Can we design materials with specific electronic and optical characteristics? aps.orgnih.gov |
| Chemical Biology | 19F NMR probes, fluorescent labels, bioconjugation linkers. nih.gov | Can we design probes with high sensitivity and selectivity for specific biological targets? |
| Medicinal Chemistry | Scaffolds for drug discovery, enzyme inhibitors, receptor ligands. | What are the structure-activity relationships for derivatives of this compound? Can we develop potent and selective drug candidates? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
